

Gramicidin S fundamental discovery research

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Compound Focus: Gramicidin S

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Structure and Physicochemical Properties

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], making it a C₂-symmetrical molecule [1] [2]. It is produced by *Brevibacillus brevis* (also known as *Aneurinibacillus migulanus*) [1] [3].

The molecule adopts a stable, amphiphilic antiparallel β -sheet structure [2]. This structure features two type II' β -turns (formed by the D-Phe-Pro dipeptides) and two extended strands (comprising Leu-Orn-Val), creating a rigid ring system [4]. This architecture presents a hydrophobic surface (formed by the Val, Leu, and D-Phe side chains) and a hydrophilic surface (featuring the positively charged Orn residues), which is critical for its interaction with biological membranes [1] [2].

The following table summarizes its key physicochemical properties:

Property	Description
Primary Structure	cyclo(-Val-Orn-Leu-D-Phe-Pro-) ₂ [1]
Molecular Formula	C ₆₀ H ₉₂ N ₁₂ O ₁₀ [1]
Molar Mass	1141.470 g·mol ⁻¹ [1]

Property	Description
Secondary Structure	C2-symmetrical cyclic decapeptide; amphiphilic antiparallel β -sheet with two type II' β -turns [2] [4]
Key Structural Features	Utilization of D-amino acids (D-Phe) and the uncommon amino acid L-Ornithine (Orn) [1]
Mechanism of Action	Primarily disruption of lipid bilayer integrity, enhancing membrane permeability; also reported to cause DNA damage [1] [5]
Primary Clinical Use	Topical application for superficial infections and wounds; not for systemic use due to hemolytic activity [1] [3]

Biosynthesis and History

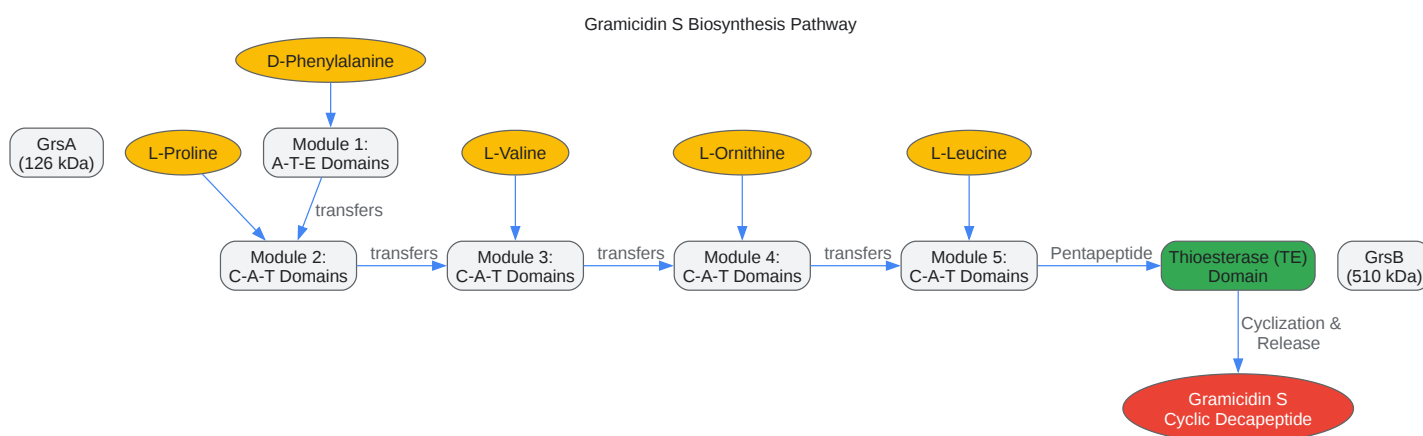
Biosynthetic Pathway

Gramicidin S is synthesized non-ribosomally by a two-enzyme complex known as **gramicidin S** synthetase [1]. This process involves two large, multifunctional non-ribosomal peptide synthetases (NRPSs):

- **GrsA (Gramicidin S synthetase 1):** A 126 kDa protein that activates, thioesterifies, and epimerizes L-Phenylalanine to D-Phenylalanine [1].
- **GrsB (Gramicidin S synthetase 2):** A 510 kDa protein with four modules, each responsible for activating and incorporating the remaining four amino acids: L-Proline, L-Valine, L-Ornithine, and L-Leucine [1].

The process begins with GrsA loading D-Phe. The growing peptide chain is then transferred to GrsB, where the other four amino acids are incorporated sequentially. The final step involves the thioesterase (TE) domain of GrsB, which catalyzes the release and cyclization of two identical pentapeptides to form the mature cyclic decapeptide [1].

The diagram below illustrates the core **Gramicidin S** biosynthetic pathway:



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Core biosynthetic pathway of **Gramicidin S** via non-ribosomal peptide synthesis.

Historical Context

Gramicidin S holds a pivotal place in antibiotic history. It was discovered in 1942 by the Russian microbiologist **Georgyi Frantsevitch Gause** and his wife **Maria Brazhnikova** [1]. Its rapid deployment in Soviet military hospitals during World War II to treat infected wounds earned Gause the Stalin Prize in 1946 [1]. The international scientific collaboration to determine its structure involved renowned scientists like **Richard Synge** (who used paper chromatography to prove it was a polypeptide) and **Dorothy Hodgkin** (who helped establish its crystal structure) [1].

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following protocol is based on standard guidelines (e.g., CLSI) [3].

- **1. Preparation of Inoculum:**

- Culture the test bacterial strain overnight on solid media (e.g., Columbia agar with 5% sheep blood).
- Suspend colonies in 0.9% NaCl to a density of 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension 1:100 in a suitable broth, such as Müller-Hinton Broth (MHB), to achieve a working inoculum of approximately 10^6 CFU/mL.

- **2. Preparation of Antibiotic Plates:**

- Prepare serial two-fold dilutions of **Gramicidin S** (or its analog) in MHB within a 96-well microtiter plate. A typical concentration range is from 0.95 $\mu\text{g/mL}$ to 62.5 $\mu\text{g/mL}$ [3].
- Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

- **3. Inoculation and Incubation:**

- Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions.
- Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

- **4. Determination of MIC:**

- After incubation, examine the wells for visible turbidity. The **MIC is the lowest concentration of antibiotic that completely inhibits visible growth.**

- **5. Determining Bactericidal Activity (MBC):**

- To confirm if the effect is bactericidal (killing) rather than bacteriostatic (growth inhibition), plate 200 μL from clear wells onto fresh, antibiotic-free agar plates.
- Incubate and count colonies after another 18-24 hours. The **Minimum Bactericidal Concentration (MBC)** is the lowest concentration that results in $\geq 99.9\%$ killing of the initial inoculum [3].

Protocol 2: Hemolysis Assay

This assay is critical for evaluating the toxicity of **Gramicidin S** and its derivatives to human cells, specifically red blood cells (RBCs) [3].

- **1. Preparation of Red Blood Cells:**

- Collect fresh heparinized human blood from healthy volunteers.
- Centrifuge the blood at 1000 g for 10 minutes at 10°C to separate the RBCs.
- Carefully remove the plasma and buffy coat. Wash the RBC pellet three times with 0.9% saline solution.
- After the final wash, resuspend the packed RBCs in saline to a 1/25 dilution (v/v).

- **2. Sample Preparation:**

- Prepare serial dilutions of **Gramicidin S** (or its analog) in phosphate-buffered saline (PBS) in a 96-well U-bottom plate.
- Include controls: a negative control (PBS only, for spontaneous lysis) and a positive control (1% Triton X-100, for 100% lysis).

- **3. Incubation and Measurement:**

- Add 100 µL of the RBC suspension to each well containing the peptide dilutions.
- Incubate the plate for a defined period (e.g., 1 hour at 37°C).
- Centrifuge the plate to pellet intact RBCs.
- Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate.
- Measure the absorbance of the supernatant at 540 nm (or an appropriate wavelength for hemoglobin).

- **4. Data Analysis:**

- Calculate the percentage of hemolysis for each sample using the formula: $\% \text{ Hemolysis} = \frac{(\text{Abs_sample} - \text{Abs_negative_control})}{(\text{Abs_positive_control} - \text{Abs_negative_control})} * 100$
- The **Hemolytic Concentration 50% (HC₅₀)** is the peptide concentration that causes 50% lysis of RBCs [3].

Biological Activity and Quantitative Data

Antimicrobial Spectrum and Potency

Gramicidin S exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi [1]. Its activity against contemporary multidrug-resistant (MDR) pathogens is of significant research interest. The table below summarizes MIC data for native GS and a modern analog, VK7, against a panel of ESKAPE pathogens [3].

Bacterial Strain	Gramicidin S MIC ($\mu\text{g/mL}$)	Analog VK7 MIC ($\mu\text{g/mL}$)
Enterococcus faecium	3.9	3.9
Staphylococcus aureus	3.9 - 7.8	3.9 - 15.6
Klebsiella pneumoniae	7.8 - 62.5	15.6
Acinetobacter baumannii	15.6 - 62.5	7.8 - 31.2
Pseudomonas aeruginosa	31.3 - 62.5	7.8
Enterobacter cloacae	1.95 - 62.5	7.8 - 15.6

Toxicity and Therapeutic Index

The major limitation of **Gramicidin S** is its toxicity to human cells. The following table compares the toxicity and calculated Therapeutic Index (TI) for GS and its analogs. The TI is a measure of a drug's safety, calculated as $\text{TI} = \text{Toxic Dose (e.g., HC}_{50}) / \text{MIC}$. A higher TI indicates a wider safety margin [3].

Compound	HC ₅₀ ($\mu\text{g/mL}$) - Hemolysis	HC ₅₀ ($\mu\text{g/mL}$) - LDH Release	TI Range (Hemolysis)	TI Range (LDH)
Gramicidin S	35.2	18.7	0.56 - 18.05	0.30 - 9.9
Analog VK7	Not Determined (ND)	ND	ND	ND

Compound	HC ₅₀ (µg/mL) - Hemolysis	HC ₅₀ (µg/mL) - LDH Release	TI Range (Hemolysis)	TI Range (LDH)
Analog 3	41.6	49.8	0.66 - 10.67	0.80 - 12.77
Analog 20	ND	62.5	ND	1 - 32.05

Current Research and Derivative Development

Research into **Gramicidin S** remains highly active, primarily focused on modifying its structure to reduce hemolytic activity while retaining or improving its antimicrobial potency [3] [4]. Key strategies include:

- **Backbone N-methylation:** Selective methylation of amide bonds in the Leu and Orn residues has been shown to enhance antimicrobial activity and selectivity toward bacterial membranes [4].
- **N-amination:** Replacing solvent-exposed amide hydrogens with an N-amino group, particularly on the Orn residues (creating [di-aOrn]GS), has resulted in analogs with improved activity against *S. aureus* and *P. aeruginosa* and reduced hemolysis [4].
- **Peptide Bond Isosteres:** Replacing specific peptide bonds with stable (E)-alkene isosteres can preserve the bioactive conformation while protecting the molecule from proteolytic degradation. A trisubstituted (E)-alkene isostere mimicking the D-Phe-Pro moiety showed equipotent activity against *Bacillus subtilis* [4].
- **β-Strand and β-Turn Modifications:** Systematic alteration of amino acids in both the sheet and turn regions of the molecule has led to derivatives like VK7, which shows lower MICs against some MDR Gram-negative pathogens and significantly reduced hemotoxicity [3].

Emerging Applications and Mechanisms

Recent studies have revealed multifaceted mechanisms of action beyond simple membrane disruption, which may explain why resistance to these peptides is virtually nonexistent [5].

- **Multifaceted Antibacterial Mechanisms:** Advanced bacterial cytological profiling shows that while tyrocidines (close homologs of GS) form defined ion-conducting pores and cause DNA damage, **Gramicidin S** itself acts differently. It induces mild lipid demixing and primarily **delocalizes peripheral membrane proteins** critical for cell division and envelope synthesis (e.g., MurG), without strongly affecting integral membrane proteins or DNA [5].

- **Potential Anti-Amyloid Applications:** In vitro studies indicate that **Gramicidin S** can block the aggregation pathway of amyloid-beta ($A\beta$) and disassemble pre-formed fibrils, suggesting a potential research tool in neurodegenerative disease studies. The cyclic β -sheet structure of GS is thought to interact with and disrupt the β -sheet structures in $A\beta$ oligomers [4].

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